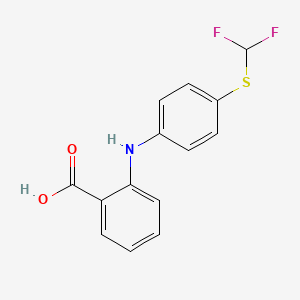

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Description

Propriétés

IUPAC Name |

2-[4-(difluoromethylsulfanyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEFJYIAABWDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199632 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51679-50-6 | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a molecule of interest in medicinal chemistry. The document details a robust synthetic protocol, thorough characterization methodologies, and discusses the scientific rationale behind the experimental choices.

Introduction: The Significance of N-Aryl Anthranilic Acid Derivatives

N-Aryl anthranilic acid derivatives form the core scaffold of several clinically important non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The parent compound, N-phenylanthranilic acid (fenamic acid), is the foundational structure for this class of molecules.[1] These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[2][3] The introduction of fluorine-containing substituents, such as the difluoromethylthio group, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The target molecule of this guide, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, is therefore a compound of significant interest for the exploration of novel therapeutic agents. Recent studies have identified anthranilic acid derivatives as potential inhibitors of the Far Upstream Element Binding Protein 1 (FUBP1), a protein implicated in cancer progression, highlighting the diverse therapeutic potential of this molecular class.

Synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

The synthesis of N-aryl anthranilic acids is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[4] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[4] For the synthesis of the target molecule, we will adapt a modified Ullmann condensation protocol, reacting 2-chlorobenzoic acid with 4-((difluoromethyl)thio)aniline.

Synthetic Scheme

Caption: Ullmann condensation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction monitoring and product purification.

Materials and Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

4-((Difluoromethyl)thio)aniline (1.1 eq)

-

Copper(I) oxide (Cu₂O) (0.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, 4-((difluoromethyl)thio)aniline, copper(I) oxide, and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous dimethylformamide to the flask. The volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 8-10 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 2M hydrochloric acid. This will neutralize the excess potassium carbonate and protonate the product, causing it to precipitate.

-

Stir the acidic mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- as a solid.

Characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁F₂NO₂S | [5] |

| Molecular Weight | 295.31 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | Not reported, expected >180 °C | Based on similar compounds |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the target molecule. This data is predictive and should be confirmed by experimental analysis.

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (s, 1H, COOH), 9.7 (s, 1H, NH), 7.9-7.0 (m, 8H, Ar-H), 7.2 (t, 1H, CHF₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.0 (C=O), 148.0, 140.0, 135.0, 132.0, 125.0, 122.0, 120.0, 118.0 (Ar-C), 115.0 (t, J=240 Hz, CHF₂) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3280 (N-H), 1680 (C=O), 1580, 1510 (C=C), 1100 (C-F) |

| Mass Spectrometry (ESI-) | m/z 294.0 [M-H]⁻ |

Experimental Workflow for Characterization

Caption: A typical workflow for the characterization of the synthesized compound.

Trustworthiness and Self-Validation

The integrity of this guide is based on established chemical principles and validated analytical techniques.

-

Causality in Synthesis: The choice of the Ullmann condensation is based on its proven reliability for forming C-N bonds in the synthesis of N-aryl anthranilic acids.[3] The use of a copper(I) catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium carbonate acts as a base to deprotonate the aniline and neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[3] DMF is chosen as the solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve the reactants.

-

Self-Validating Protocols: The synthesis protocol includes in-process controls (TLC monitoring) to ensure the reaction proceeds to completion. The purification process, involving acid precipitation and column chromatography, is designed to remove unreacted starting materials, catalyst residues, and by-products, ensuring the high purity of the final compound. The multi-technique characterization approach provides orthogonal data points that must be consistent with the proposed structure, thus validating the identity of the synthesized molecule. For instance, the molecular weight determined by mass spectrometry must match the molecular formula, and the integration of the proton NMR signals should correspond to the number of protons in the structure.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and characterization of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug discovery and medicinal chemistry can confidently produce and validate this promising compound for further investigation. The strategic incorporation of the difluoromethylthio group offers exciting possibilities for developing novel therapeutics with improved pharmacological profiles.

References

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274. Available at: [Link]

-

Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565783, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. Retrieved from [Link].

-

Kadam, R. U., & Roy, N. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 609. Available at: [Link]

-

Wikipedia contributors. (2023, December 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Singh, U. P., & Singh, P. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(15), 5773. Available at: [Link]

-

Kadam, R. U., & Roy, N. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 609-615. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3040098, Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-. Retrieved from [Link].

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

-

Yusof, N. S. M., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. Available at: [Link]

-

EXCLI Journal. (2011). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Available at: [Link]

-

Kiralj, R., & Vikić-Topić, D. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta universitatis-series: Physics, Chemistry and Technology, 13(2), 121-132. Available at: [Link]

-

Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2019). ScholarWorks@GVSU. Available at: [Link]

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

Sources

- 1. N-Phenylanthranilic acid(91-40-7) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 5. Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | C14H11F2NO2S | CID 2060602 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Abstract

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a novel compound belonging to the fenamic acid class of molecules, which are structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The introduction of the difluoromethylthio (-SCF2H) moiety is a strategic medicinal chemistry approach intended to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[4] This guide provides an in-depth analysis of the key physicochemical properties of this compound. It outlines authoritative, step-by-step experimental protocols for their determination and offers expert insights into the anticipated results based on the compound's structural attributes and data from analogous molecules. The objective is to equip researchers with the foundational knowledge required to advance the development of this and related molecules.

Introduction: Strategic Rationale and Molecular Architecture

The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its fundamental physicochemical properties. These characteristics, governed by the molecule's structure, dictate its solubility, permeability, stability, and interaction with biological targets. For N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, the molecular design represents a deliberate effort to optimize the drug-like properties of the well-established N-phenylanthranilic acid scaffold.[1][2][3]

The core structure comprises three key functional regions:

-

Anthranilic Acid Core: An aromatic carboxylic acid which imparts acidic properties and serves as a primary site for ionization.

-

Secondary Amine Linker: Provides conformational flexibility and acts as a hydrogen bond donor.

-

Substituted Phenyl Ring: The para-substituted difluoromethylthio (-SCF2H) group is the critical modulating feature. This group is known to be less lipophilic and less electron-withdrawing than its trifluoromethylthio (-SCF3) counterpart, potentially offering a more refined balance of properties to enhance metabolic stability and cell membrane permeability.[4]

A thorough characterization of this molecule is the first step in a rational drug development program, aligning with the principles outlined in international guidelines such as ICH Q6A, which mandate a comprehensive understanding of a new drug substance's properties.[5][6][7][8][9]

Ionization Constant (pKa): The Master Variable

Causality: The pKa is arguably the most influential physicochemical parameter. It defines the pH at which the acidic (carboxylic acid) and basic (secondary amine, though very weakly basic) groups are 50% ionized. This ionization state directly governs aqueous solubility, lipophilicity (LogD), and the nature of the molecule's interaction with biological membranes and protein binding sites. For an acidic compound like this, a lower pKa indicates a stronger acid.

Predicted pKa Value

Based on the N-phenylanthranilic acid scaffold (pKa ≈ 5.28) and the known electron-withdrawing nature of the difluoromethylthio group, the pKa of the carboxylic acid is expected to be slightly lower, likely in the range of 4.0 - 4.8 .[1] This shift is due to the inductive effect of the -SCF2H group, which stabilizes the carboxylate anion.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination.[10][11][12][13]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[10][11]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with purified water to a final concentration of approximately 1 mM. The final co-solvent concentration should be minimized.[14]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[10][11]

-

Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO2.[10]

-

Acidic Titration: Acidify the solution to ~pH 2.0 with 0.1 M HCl.

-

Basimetric Titration: Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until ~pH 12.0.[11]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point on the titration curve.

Diagram: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP & LogD): A Measure of Fat-Liking Tendency

Causality: Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

LogP (Partition Coefficient): Measures the distribution of the neutral form of the molecule between an immiscible organic phase (n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient): Measures the distribution of all forms (neutral and ionized) of the molecule at a specific pH. For an acidic drug, LogD is pH-dependent and will be lower than LogP at pH values above the pKa.[15][16]

Predicted Lipophilicity Values

The -SCF2H group is considered lipophilic.[4] Compared to the parent N-phenylanthranilic acid, the addition of this group is expected to significantly increase lipophilicity. The predicted value for LogP is likely to be in the range of 4.0 - 5.5 . Consequently, the LogD at physiological pH 7.4 will be lower, as the carboxylic acid will be predominantly ionized.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold-standard technique for determining LogP and LogD.[15][17][18]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer for LogD at pH 7.4, or acidic water for LogP). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours, then allowing them to separate.[15]

-

Sample Addition: Prepare a stock solution of the compound in the organic phase (pre-saturated n-octanol). Add a small volume of this stock to a vessel containing known volumes of both pre-saturated phases.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation:

-

LogP = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase at specific pH] )

-

Diagram: Shake-Flask LogP/D Determination

Caption: Experimental workflow for the shake-flask LogP/D method.

Aqueous Solubility: The Gateway to Bioavailability

Causality: A drug must be in solution to be absorbed. Low aqueous solubility is a primary cause of poor oral bioavailability and can complicate in vitro assay results.[20][21] Two types of solubility are relevant:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput screen for early discovery.[20][21]

-

Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the solid material in a buffer after prolonged equilibration. It is considered the "gold standard" measurement.[20][21]

Predicted Solubility

Given the predicted high LogP and the planar, aromatic nature of the molecule, N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is expected to have low intrinsic aqueous solubility , likely <10 µg/mL in acidic conditions (where it is un-ionized). Solubility will increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).[19]

-

Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.[19]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37°C for biopharmaceutical relevance) for an extended period (24-72 hours) to ensure equilibrium is reached.[19]

-

Sample Processing: After equilibration, check the pH of the slurry. Separate the solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Report the solubility in µg/mL or µM at each specific pH.

Solid-State Properties: The Foundation of Formulation

Causality: The solid-state form of an API profoundly impacts its stability, dissolution rate, and manufacturability.[22][23] Key properties include crystallinity, melting point, and the potential for polymorphism (the ability to exist in multiple crystal forms). Different polymorphs can have different solubilities and stabilities, making solid-state characterization a regulatory requirement.[22][24]

Anticipated Solid-State Characteristics

As a crystalline solid, the compound is expected to exhibit a sharp melting point. Its thermal stability will be crucial for processing and storage. The potential for polymorphism is high for a molecule with this degree of structural complexity and must be investigated.

Experimental Protocols

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[25][26][27][28]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from 25°C to a temperature above the melting point (e.g., 250°C).

-

Data Analysis: The melting point (Tm) is identified as the peak of the endothermic event on the resulting thermogram. The sharpness of the peak indicates the purity and crystallinity of the sample.

XRPD is the definitive technique for identifying the crystalline form of a material.[22][23][24][29] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."[30]

Methodology:

-

Sample Preparation: Gently pack a small amount of the powder sample onto a sample holder.

-

Data Acquisition: Place the holder in the diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

Pattern Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the specific crystal lattice structure. This pattern is used to confirm crystallinity and identify the polymorphic form.[23][30]

Diagram: Solid-State Characterization Workflow

Caption: Integrated workflow for DSC and XRPD solid-state analysis.

Summary of Predicted Physicochemical Profile

The collective analysis of these properties allows for the construction of an integrated physicochemical profile, which is essential for guiding further development.

| Property | Predicted Value / Characteristic | Implication in Drug Development |

| pKa | 4.0 - 4.8 (Acidic) | pH-dependent solubility and absorption; likely absorbed in the intestine. |

| LogP | 4.0 - 5.5 | High lipophilicity; suggests good membrane permeability but may lead to low aqueous solubility and high plasma protein binding. |

| LogD (pH 7.4) | < LogP (likely 2.5 - 4.0) | Moderate lipophilicity at physiological pH due to ionization. |

| Aqueous Solubility | Low (<10 µg/mL at pH < pKa) | May require formulation strategies (e.g., salt formation, amorphous dispersions) to improve bioavailability. Likely a BCS Class II/IV candidate. |

| Melting Point (Tm) | Expected sharp endotherm | High melting point suggests a stable crystal lattice. |

| Solid Form | Crystalline | Requires full polymorphic screening to ensure selection of the most stable and bioavailable form.[22] |

Conclusion and Forward Outlook

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid possesses a molecular architecture designed to leverage the benefits of the fenamic acid scaffold while incorporating a modern bioisostere to enhance drug-like properties. The predictive analysis herein suggests a compound with high lipophilicity and low intrinsic aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV candidate. Its acidic nature will dominate its behavior in physiological environments.

The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical parameters. The resulting data will be indispensable for building predictive ADME models, guiding formulation development, and ensuring the selection of a stable and effective solid form for clinical progression. A comprehensive understanding of this physicochemical foundation is paramount to successfully navigating the complex path of drug development.

References

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. Retrieved from [Link]

-

XRPD for Small Molecule Drugs. DANNALAB. Retrieved from [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). European Compliance Academy. Retrieved from [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). gmp-compliance.org. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. Retrieved from [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

-

How does XRPD protect both patients and patents? (2022). Malvern Panalytical. Retrieved from [Link]

-

ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle Analytical. Retrieved from [Link]

-

X-ray Powder Diffraction (XRPD). (2024). Improved Pharma. Retrieved from [Link]

-

ICH Q6A Guideline. (n.d.). IKEV. Retrieved from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

The Trifluoromethylthio Group: Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]

-

A Toolbox of Reagents for Difluoromethylthiolation. (2021). Accounts of Chemical Research. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation. (2019). PMC - NIH. Retrieved from [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Retrieved from [Link]

-

Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. (n.d.). ResearchGate. Retrieved from [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Testing of Drug Candidates. (2025). Pharma.Tips. Retrieved from [Link]

-

Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2025). ResearchGate. Retrieved from [Link]

-

Introduction of Trifluoromethylthio Group into Organic Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Drugs and agrochemicals containing a difluoromethylthio group. (n.d.). ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Asian Journal of Chemistry. Retrieved from [Link]

-

Seda's cutting-edge Differential Scanning Calorimetry capabilities. (n.d.). Seda Pharmaceutical Development Services. Retrieved from [Link]

-

N-Phenylanthranilic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (2024). Elibrary. Retrieved from [Link]

Sources

- 1. N-Phenylanthranilic acid | 91-40-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 8. particle.dk [particle.dk]

- 9. ikev.org [ikev.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. who.int [who.int]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 22. particle.dk [particle.dk]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. How does XRPD protect both patients and patents? | Malvern Panalytical [malvernpanalytical.com]

- 25. news-medical.net [news-medical.net]

- 26. veeprho.com [veeprho.com]

- 27. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 28. sedapds.com [sedapds.com]

- 29. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]

- 30. improvedpharma.com [improvedpharma.com]

Spectroscopic Analysis of N-(p-((difluoromethyl)thio)phenyl)anthranilic Acid: A Technical Guide for Researchers

Introduction

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines an anthranilic acid core with a difluoromethylthio-substituted phenyl ring, presents a unique electronic and conformational profile. As with any novel compound, definitive structural elucidation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The predicted data and interpretations herein are based on established principles of spectroscopic analysis and data from analogous structures, offering a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering scheme used throughout this guide for the protons and carbons of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is presented below. This systematic numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure and numbering of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) for the protons of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems.[1] The electron-withdrawing nature of the carboxylic acid and the electronic effects of the amino and difluoromethylthio groups are key determinants of the proton chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | dd | J = 8.0, 1.5 |

| H-4 | 6.70 - 6.90 | t | J = 7.5 |

| H-5 | 7.95 - 8.15 | dd | J = 8.0, 1.5 |

| H-6 | 6.60 - 6.80 | d | J = 8.5 |

| H-2', H-6' | 7.10 - 7.30 | d | J = 8.5 |

| H-3', H-5' | 7.40 - 7.60 | d | J = 8.5 |

| NH | 9.50 - 10.50 | br s | - |

| COOH | 12.0 - 13.0 | br s | - |

| SCHF₂ | 6.80 - 7.20 | t | JHF = 55-60 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (Anthranilic Acid Moiety): The protons on the anthranilic acid ring (H-3, H-4, H-5, and H-6) are expected to appear in the aromatic region of the spectrum. The H-5 proton is predicted to be the most downfield-shifted due to the deshielding effect of the adjacent carboxylic acid group. The H-6 proton, being ortho to the electron-donating amino group, is expected to be the most upfield-shifted. The coupling patterns (doublet of doublets, triplet, and doublet) will be indicative of the ortho and meta relationships between the protons.

-

Aromatic Protons (Phenylthio Moiety): The protons on the p-substituted phenyl ring (H-2', H-6' and H-3', H-5') are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the difluoromethylthio group (H-3', H-5') will likely be more downfield due to its electron-withdrawing nature.

-

NH and COOH Protons: The amine (NH) and carboxylic acid (COOH) protons are expected to appear as broad singlets at downfield chemical shifts. Their exact positions can be concentration and solvent-dependent, and they are typically exchangeable with D₂O.

-

Difluoromethylthio Proton (SCHF₂): The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant (JHF) is characteristic of geminal H-F coupling.[2]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3][4] The choice of solvent is critical as it can influence the chemical shifts of labile protons like NH and COOH.

-

Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate resolution of the aromatic signals.

-

Data Acquisition: Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phased, and baseline corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are presented in the table below. These predictions are based on established substituent effects on aromatic carbon chemical shifts.[5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 118 - 123 |

| C-6 | 133 - 138 |

| C-1' | 140 - 145 |

| C-2', C-6' | 115 - 120 |

| C-3', C-5' | 130 - 135 |

| C-4' | 125 - 130 |

| COOH | 168 - 173 |

| SCHF₂ | 120 - 125 (t, JCF ≈ 280-300 Hz) |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The twelve aromatic carbons are expected to resonate in the typical downfield region of 110-150 ppm. The carbons directly attached to the nitrogen (C-2 and C-1') and the carbon bearing the carboxylic acid group (C-1) are expected to have distinct chemical shifts. The symmetry of the p-substituted phenyl ring will result in fewer signals for this moiety (C-2'/C-6', C-3'/C-5').

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon (COOH) is predicted to appear at a significantly downfield chemical shift, typically in the range of 168-173 ppm.

-

Difluoromethylthio Carbon (SCHF₂): The carbon of the difluoromethyl group is expected to appear as a triplet due to coupling with the two attached fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is expected to be large.[2]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR, dissolved in 0.6-0.7 mL of a deuterated solvent.[7]

-

Instrument Setup: The ¹³C NMR spectrum should be acquired on a spectrometer with a proton decoupler to simplify the spectrum by removing C-H couplings.

-

Data Acquisition: A proton-decoupled pulse sequence should be used. A longer acquisition time and/or a greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The molecular weight of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is 295.31 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 295 would be expected. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 296 would be observed in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z = 294 in negative ion mode.

-

Key Fragmentation Patterns: The fragmentation of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is likely to proceed through several key pathways. The most common fragmentations for N-phenylanthranilic acid derivatives involve cleavage of the carboxylic acid group and fragmentation around the amine linkage.[8]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 277 | [M - H₂O]⁺ | Loss of water from the carboxylic acid |

| 250 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 196 | [C₁₂H₉NS]⁺ | Cleavage of the N-C bond of the anthranilic acid moiety |

| 154 | [C₇H₅O₂N]⁺ | Cleavage of the N-C bond of the phenylthio moiety |

| 92 | [C₆H₆N]⁺ | Fragment from the anthranilic acid ring |

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid under electron ionization conditions.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9] For ESI-MS, the solution may need to be further diluted.

-

Instrument Setup: The choice of ionization technique (e.g., EI, ESI) will depend on the thermal stability and polarity of the compound. ESI is generally a softer ionization method suitable for a wider range of compounds.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with the proposed pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a robust framework for the characterization of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid. While the spectral data provided are predictive, they are grounded in fundamental spectroscopic principles and data from structurally related molecules. Researchers can utilize this guide to anticipate the spectroscopic features of this compound, aid in the interpretation of experimental data, and ultimately confirm the successful synthesis and purity of this promising molecule. The detailed experimental protocols also offer a practical starting point for obtaining high-quality spectroscopic data.

References

- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973.

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

- Cao, C., Wang, L., & Cao, C. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. arXiv preprint arXiv:1802.09825.

-

ResearchGate. (2025). Substituent effects on 1H and 13C NMR chemical shifts in α-monosubstituted phenyl acetates by principal component analysis (PCA). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

- Lari, A., & Ghasemi, J. B. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 29(5), 1088.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2025). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1097-1110.

- Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 511-516.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

- Abraham, R. J. (1999). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository.

-

ResearchGate. (2025). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

- Novak, J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

(2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Anthranilic acid, TMS derivative. NIST WebBook. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

-

Chegg. (2018, November 13). Question: What are the fragmentations of Anthranilic Acid given the mass spectrometry spectrum. Retrieved from [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Chowdhury, S. K., & Ghosal, A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1547–1555.

- Thenot, J. P., & Horning, E. C. (1972). Electron ionization mass spectrometric fragmentation and multiple reaction monitoring quantification of ferulic and p-coumaric acid trimethylsilyl derivatives in deposited atmospheric particles. Analytical letters, 5(1), 21-33.

Sources

- 1. youtube.com [youtube.com]

- 2. azom.com [azom.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. scribd.com [scribd.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Solved What are the fragmentations of Anthranilic Acid given | Chegg.com [chegg.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-: A Novel FUBP1 Inhibitor for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a specialized derivative of anthranilic acid with significant potential in oncological research. Its primary identifier is the CAS Registry Number 51679-50-6 .[1][2] This document details the compound's physicochemical properties, a robust synthesis protocol based on the Ullmann condensation, and a deep dive into its mechanism of action as an inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). We will explore the scientific rationale behind its use, particularly in modulating the expression of key oncogenes like c-Myc and tumor suppressors such as p21. Furthermore, this guide elucidates its synergistic potential with polyamine biosynthesis inhibitors like difluoromethylornithine (DFMO), offering a novel therapeutic strategy for cancers dependent on dysregulated polyamine metabolism.

Compound Identification and Physicochemical Properties

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a synthetic organic compound characterized by an anthranilic acid core N-substituted with a phenyl ring bearing a difluoromethylthio group at the para position.

| Property | Value | Source |

| CAS Registry Number | 51679-50-6 | [1][2] |

| Molecular Formula | C₁₄H₁₁F₂NO₂S | [1][2] |

| Molecular Weight | 295.31 g/mol | [1][2] |

| IUPAC Name | 2-[4-(difluoromethylsulfanyl)anilino]benzoic acid | [2] |

| Computed XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis and Quality Control

The synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This well-established method for forming C-N bonds is particularly suited for coupling aryl halides with anilines.[3][4][5] The proposed synthesis involves the reaction of a 2-halobenzoic acid with the commercially available 4-((difluoromethyl)thio)aniline.

Synthesis Workflow

Caption: Ullmann condensation workflow for synthesis.

Detailed Experimental Protocol

Materials:

-

2-Chlorobenzoic acid (1.0 eq)

-

4-((difluoromethyl)thio)aniline (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid, 4-((difluoromethyl)thio)aniline, copper(I) iodide, and anhydrous potassium carbonate.

-

Add DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 150-160 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and pour it into a beaker containing water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Purify the crude product by dissolving it in an aqueous solution of sodium bicarbonate, followed by washing with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted aniline.

-

Re-precipitate the product by adding HCl to the aqueous layer.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating Quality Control

-

Confirmation of Structure: The chemical structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Purity Assessment: The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally required for biological assays.

Mechanism of Action and Therapeutic Rationale

The primary therapeutic interest in Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- stems from its activity as an inhibitor of Far Upstream Element (FUSE) Binding Protein 1 (FUBP1).

FUBP1: A Master Regulator in Oncogenesis

FUBP1 is a DNA- and RNA-binding protein that plays a critical role in regulating the transcription of several key genes involved in cell proliferation and survival.[6] It is frequently overexpressed in various cancers, including pancreatic, liver, and lung cancer, where its high expression often correlates with poor prognosis.[1][7] FUBP1's primary oncogenic function is mediated through its binding to the FUSE sequence in the promoter region of the c-Myc proto-oncogene, a master regulator of cell growth, metabolism, and proliferation.[8][9][10]

Modulation of the FUBP1/c-Myc/p21 Axis

By binding to FUBP1, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- interferes with the FUBP1-FUSE interaction. This inhibitory action leads to a downstream cascade of events that can reprogram cancer cells towards an anti-tumor phenotype:

-

Downregulation of c-Myc: Inhibition of FUBP1 leads to a decrease in the transcriptional activation of c-Myc, resulting in reduced c-Myc mRNA and protein levels.[11]

-

Upregulation of p21: FUBP1 also acts as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[8] Therefore, inhibiting FUBP1 removes this repression, leading to increased p21 expression. This, in turn, promotes cell cycle arrest.

Caption: FUBP1 signaling and its inhibition.

Synergistic Action with DFMO

The therapeutic rationale for using this FUBP1 inhibitor is further strengthened by its potential for combination therapy, particularly with α-difluoromethylornithine (DFMO).

-

Polyamine Metabolism in Cancer: Cancer cells exhibit a high demand for polyamines (e.g., putrescine, spermidine, and spermine) for their rapid proliferation.[12] The rate-limiting enzyme in polyamine biosynthesis is ornithine decarboxylase (ODC).

-

DFMO as an ODC Inhibitor: DFMO is an irreversible inhibitor of ODC, thereby depleting cellular polyamine levels and hindering cancer cell growth.

-

The c-Myc Connection: The transcription of the ODC gene is activated by c-Myc.

-

Synergy: By downregulating c-Myc, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- reduces the expression of ODC. This action complements the direct inhibition of ODC by DFMO, creating a synergistic effect that more effectively starves cancer cells of essential polyamines.[11]

Caption: Polyamine biosynthesis and dual inhibition.

Experimental Validation Protocols

To validate the mechanism of action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, a series of in vitro assays can be employed.

FUBP1-FUSE Interaction Assay (Electrophoretic Mobility Shift Assay - EMSA)

-

Objective: To demonstrate that the compound directly inhibits the binding of FUBP1 protein to the FUSE DNA sequence.

-

Methodology:

-

Incubate recombinant FUBP1 protein with a labeled FUSE DNA probe in the presence and absence of varying concentrations of the compound.

-

Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands. A decrease in the intensity of the shifted band (protein-DNA complex) with increasing compound concentration indicates inhibition.

-

Gene Expression Analysis (qRT-PCR and Western Blot)

-

Objective: To confirm the downstream effects of FUBP1 inhibition on c-Myc and p21 expression.

-

Methodology:

-

Treat a relevant cancer cell line (e.g., pancreatic ductal adenocarcinoma cells) with the compound for a specified time.

-

qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for c-Myc, p21, and a housekeeping gene.

-

Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for FUBP1, c-Myc, p21, and a loading control (e.g., β-actin).

-

Cell Viability and Synergy Assays

-

Objective: To assess the compound's effect on cancer cell growth, alone and in combination with DFMO.

-

Methodology:

-

Seed cancer cells in 96-well plates.

-

Treat cells with a dose-response matrix of the FUBP1 inhibitor and DFMO.

-

After 72 hours, assess cell viability using an appropriate method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Calculate IC₅₀ values and use synergy software (e.g., CompuSyn) to determine the Combination Index (CI), where CI < 1 indicates synergy.

-

Safety and Handling

As a research chemical, Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- should be handled with appropriate care. While specific toxicology data is not available, general precautions for handling N-aryl anthranilic acids should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- (CAS 51679-50-6) is a promising research compound with a well-defined mechanism of action as a FUBP1 inhibitor. Its ability to downregulate the oncogene c-Myc while upregulating the tumor suppressor p21 provides a strong rationale for its investigation in various cancer models. The potential for a powerful synergistic effect when combined with the polyamine synthesis inhibitor DFMO highlights a novel and targeted therapeutic strategy. This guide provides the foundational knowledge for researchers to synthesize, validate, and effectively utilize this compound in the pursuit of new cancer therapies.

References

-

Bao, C., et al. (2022). FUBP1 in human cancer: Characteristics, functions, and potential applications. Frontiers in Oncology. Available at: [Link]

-

PubChem. (n.d.). Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Babbar, N., & Gerner, E. W. (2022). One-Carbon and Polyamine Metabolism as Cancer Therapy Targets. MDPI. Available at: [Link]

-

Casero, R. A., & Murray Stewart, T. (2023). Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. Cureus. Available at: [Link]

-

Pegg, A. E. (1988). Polyamine Metabolism and Its Importance in Neoplastic Growth and as a Target for Chemotherapy. Cancer Research. Available at: [Link]

-

Sodre, L. P., et al. (2022). Polyamines in cancer: integrating organismal metabolism and antitumour immunity. Nature Reviews Cancer. Available at: [Link]

-

Wang, Y., et al. (2023). Polyamine metabolism and anti-tumor immunity. Frontiers in Immunology. Available at: [Link]

-

Bachmann, A. S., & Sholler, G. S. (2020). Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma. Translational Pediatrics. Available at: [Link]

-

Manni, A., et al. (2005). Effect of alpha-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), on primary tumor features and metastatic capacity of human breast cancer cells. Cancer Research. Available at: [Link]

-

Kadam, R. U., & Roy, N. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Li, Y., et al. (2022). Far upstream element-binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc. Taylor & Francis Online. Available at: [Link]

-

Bunea, A., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-Phenylanthranilic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Y., et al. (2021). FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma. Spandidos Publications. Available at: [Link]

-

Savinov, A. A., et al. (2022). Difluoromethylornithine (DFMO), an Inhibitor of Polyamine Biosynthesis, and Antioxidant N-Acetylcysteine Potentiate Immune Response in Mice to the Recombinant Hepatitis C Virus NS5B Protein. MDPI. Available at: [Link]

-

Kou, M., et al. (2018). Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. Journal of Medicinal Chemistry. Available at: [Link]

-

Manni, A., et al. (2005). Effect of alpha-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), on primary tumor features and metastatic capacity of human breast cancer cells. American Association for Cancer Research. Available at: [Link]

-

Gaudreau, M.-C., et al. (2016). The master regulator FUBP1: its emerging role in normal cell function and malignant development. Oncotarget. Available at: [Link]

-

Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Levels of c-myc and p21 expression are positively correlated with that of FUBP1 in ccRCC tissues. ResearchGate. Available at: [Link]

-

Suvchem Laboratory Chemicals. (n.d.). N-PHENYL ANTHRANILIC ACID AR. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - n-phenyl anthranilic acid 97% ar. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Penta chemicals. (2024). Anthranilic acid. Retrieved from [Link]

-

Li, Y., et al. (2022). Far upstream element-binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc. PMC. Available at: [Link]

-

Breckland Scientific Supplies Ltd. (2018). Anthranilic Acid - SAFETY DATA SHEET. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

-

PubChem. (n.d.). Anthranilic acid, N-(p-(trifluoromethylthio)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Gaudreau, M.-C., et al. (2016). The master regulator FUBP1: its emerging role in normal cell function and malignant development. PubMed. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of anthranilic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-phenyl-anthranilic acid. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Retrieved from [Link]

Sources

- 1. 4-((DIFLUOROMETHYL)THIO)ANILINE | 24933-60-6 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-((DIFLUOROMETHYL)THIO)ANILINE | 24933-60-6 [chemicalbook.com]

- 8. Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-((DIFLUOROMETHYL)THIO)ANILINE, CasNo.24933-60-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 10. rsc.org [rsc.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. CN107540598B - A kind of method for preparing N-difluoromethylthio o-phenylimide compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to Exploring the Therapeutic Potential of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

Introduction: Deconstructing a Molecule of Interest

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid is a synthetic organic molecule built upon the well-established N-phenylanthranilic acid scaffold, also known as fenamic acid.[1] The fenamate core is the parent structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This novel derivative introduces a difluoromethylthio (-SCF2H) group on the para position of the N-phenyl ring. This functional group is of significant interest in modern medicinal chemistry due to its unique electronic and steric properties. The -SCF2H group is considered a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, potentially enhancing target binding affinity, improving metabolic stability, and increasing cell membrane permeability.[5][6][7][8]

This technical guide will provide a comprehensive exploration of the potential therapeutic targets for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid, offering a scientifically grounded rationale for each proposed target and detailing robust experimental workflows for their validation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this intriguing molecule.

Chapter 1: The Prime Suspects - Cyclooxygenase (COX) Isoforms

Scientific Rationale

The N-phenylanthranilic acid core strongly suggests that the primary biological targets of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] Inhibition of COX enzymes is the established mechanism of action for all fenamate-class NSAIDs.[11] The key differentiator for novel fenamate derivatives lies in their potential for improved potency and selectivity towards COX-2 over COX-1. Selective COX-2 inhibition is desirable as it is associated with a reduced risk of gastrointestinal side effects that are linked to the inhibition of the constitutively expressed COX-1.[3][12]

The introduction of the difluoromethylthio group could influence COX inhibition in several ways:

-

Enhanced Binding Affinity: The -SCF2H group's ability to act as a hydrogen bond donor may lead to additional interactions within the active site of COX enzymes, potentially increasing binding affinity and potency.[5][6]

-

Altered Selectivity: The unique steric and electronic properties of the difluoromethylthio moiety could favor binding to the slightly larger and more flexible active site of COX-2 over COX-1, leading to improved COX-2 selectivity.

-

Improved Pharmacokinetics: The lipophilic nature of the -SCF2H group may enhance the compound's absorption and distribution, leading to a more favorable pharmacokinetic profile.[7]

Experimental Validation Workflow

A systematic approach is required to determine the COX inhibitory activity and selectivity of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid.

Diagram: Experimental Workflow for COX Inhibition Profiling

Caption: A stepwise approach to characterizing COX inhibitory activity.

This protocol details the determination of the half-maximal inhibitory concentration (IC50) for N-(p-((difluoromethyl)thio)phenyl)anthranilic acid against purified human COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare a series of dilutions of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound dilutions, and the respective COX enzyme (COX-1 or COX-2).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the reaction at 37°C for 2 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| N-(p-((difluoromethyl)thio)phenyl)anthranilic acid | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >10 | ~0.005 | >2000 |

| Ibuprofen (Control) | ~5 | ~10 | ~0.5 |

Chapter 2: Expanding the Horizon - Transient Receptor Potential (TRP) Channels

Scientific Rationale

Several studies have demonstrated that anthranilic acid derivatives can modulate the activity of various Transient Receptor Potential (TRP) channels.[13][14][15] For instance, N-(p-amylcinnamoyl)anthranilic acid (ACA) has been shown to block TRPC6, TRPM2, and TRPM8 channels.[14][15] TRP channels are a diverse family of ion channels involved in the sensation of temperature, pain, and taste, and they are emerging as promising therapeutic targets for a range of conditions, including chronic pain, inflammation, and cancer.[16]

The structural similarity of N-(p-((difluoromethyl)thio)phenyl)anthranilic acid to known TRP channel modulators provides a strong rationale for investigating its activity on this target class. The lipophilic nature of the molecule, enhanced by the difluoromethylthio group, may facilitate its interaction with the transmembrane domains of these channels.

Experimental Validation Workflow

A combination of high-throughput screening and detailed electrophysiological studies is recommended to assess the activity of the compound on TRP channels.

Diagram: TRP Channel Modulation Screening Cascade

Caption: A screening cascade for identifying and characterizing TRP channel modulators.

This protocol describes a primary screen to identify potential modulatory effects of the compound on a panel of TRP channels expressed in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8)

-

Fluo-4 AM or other calcium-sensitive dye

-

N-(p-((difluoromethyl)thio)phenyl)anthranilic acid

-

Known TRP channel agonists and antagonists (e.g., Capsaicin for TRPV1, Menthol for TRPM8)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

A fluorescence imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Plate the TRP channel-expressing cells in 384-well plates and grow to confluence.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

-

To test for agonist activity, add the test compound directly to the cells.

-

Measure the change in intracellular calcium concentration by monitoring fluorescence intensity over time using a FLIPR instrument.

-

Analyze the data to identify compounds that either inhibit the agonist-induced calcium influx (antagonists) or directly elicit a calcium response (agonists).

Data Presentation:

| TRP Channel | Agonist EC50 (µM) | Antagonist IC50 (µM) |

| TRPV1 | Experimental | Experimental |

| TRPA1 | Experimental | Experimental |

| TRPM8 | Experimental | Experimental |

Chapter 3: A Novel Frontier - Far Upstream Element (FUSE) Binding Protein 1 (FUBP1)

Scientific Rationale